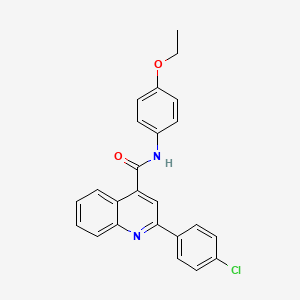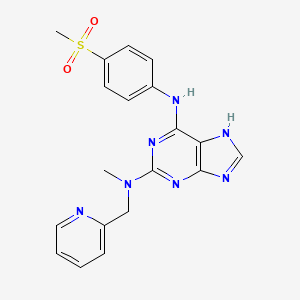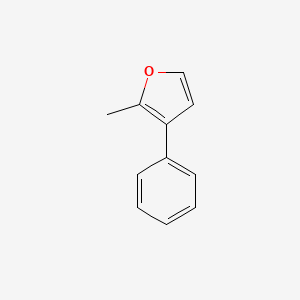
Furan, 2-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group at the second position and a phenyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-phenylpropanal with an acid catalyst can lead to the formation of 2-methyl-3-phenylfuran through an intramolecular cyclization process . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the furan ring .
Industrial Production Methods: Industrial production of 2-methyl-3-phenylfuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and advanced catalytic systems are often employed to enhance the scalability and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (bromine, chlorine), electrophilic reagents.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofurans.
Substitution: Halogenated furans.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenylfuran has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methyl-3-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methylfuran: Similar in structure but lacks the phenyl group, leading to different chemical properties and reactivity.
3-Phenylfuran: Lacks the methyl group, resulting in variations in its chemical behavior and applications.
Benzofuran: Contains a fused benzene and furan ring, exhibiting distinct biological and chemical properties.
Uniqueness: Its dual substitution pattern allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
50552-26-6 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-methyl-3-phenylfuran |
InChI |
InChI=1S/C11H10O/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
KSXJDWPQYWPMDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


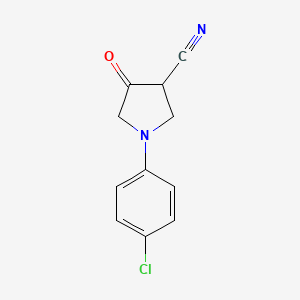
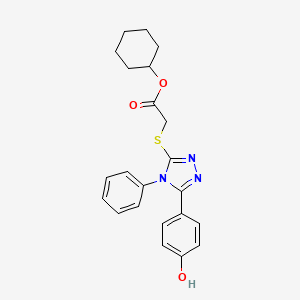
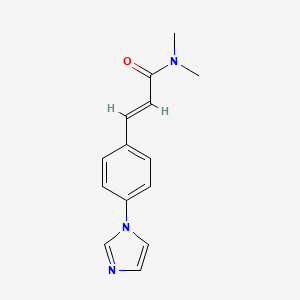
![3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
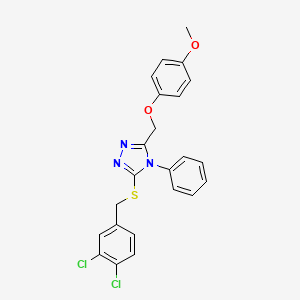
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
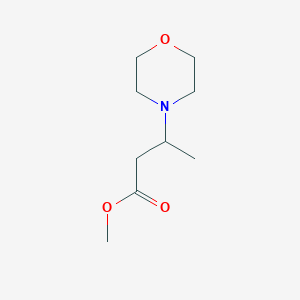
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)

![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
